4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid
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Overview
Description
4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is highly efficient .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a less substituted benzoic acid.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less substituted benzoic acids.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity . The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
- 4-Fluoro-2-(3-methylphenyl)methoxybenzoic acid
- 4-Fluoro-3-(2-methoxyphenyl)benzoic acid
- 4-Fluoro-2-(trifluoromethyl)benzoic acid
Comparison: 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For example, the presence of the methoxy group can enhance its solubility in organic solvents, while the fluoro group can increase its stability and resistance to metabolic degradation .
Properties
IUPAC Name |
4-fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-7-11(19-2)4-5-12(9)13-8-10(15(17)18)3-6-14(13)16/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFINBJXXARCSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689970 |
Source
|
Record name | 6-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-36-0 |
Source
|
Record name | 6-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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